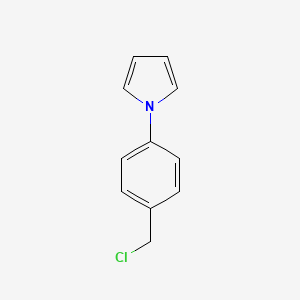

1-(4-chloromethylphenyl)-1H-pyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(chloromethyl)phenyl]pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMYOKITWZVOIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Derivatization of 1-(4-chloromethylphenyl)-1H-pyrrole for Drug Discovery

Introduction: The Strategic Importance of the 1-(4-chloromethylphenyl)-1H-pyrrole Scaffold

The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Its unique electronic configuration and ability to participate in hydrogen bonding make it a privileged scaffold in drug design.[3] The N-arylpyrrole subclass, in particular, offers a versatile platform for therapeutic innovation, with derivatives demonstrating potent and selective biological effects.[4][5]

This technical guide focuses on a highly promising, yet underexplored, member of this family: This compound . The strategic incorporation of a benzylic chloride moiety on the N-phenyl ring introduces a reactive "handle" for a multitude of chemical transformations. This chloromethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the systematic and efficient generation of diverse molecular libraries from a single, readily accessible core structure. The exploration of these derivatives is a promising avenue for the discovery of novel therapeutic agents, particularly in the realm of antimicrobial and anticancer research. This guide will provide a comprehensive overview of the synthesis of this core scaffold, detailed protocols for its derivatization, and an exploration of the potential biological activities of the resulting compounds, grounded in authoritative scientific literature.

I. Synthesis of the Core Scaffold: this compound

The synthesis of the title compound can be efficiently achieved through a two-step sequence, commencing with the well-established Paal-Knorr pyrrole synthesis, followed by a selective benzylic chlorination. This approach offers a reliable and scalable route to the core scaffold.

Step 1: Paal-Knorr Synthesis of 1-(4-methylphenyl)-1H-pyrrole

The Paal-Knorr synthesis is a classic and highly effective method for the formation of substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine or ammonia.[6][7] In this step, p-toluidine is condensed with 2,5-dimethoxytetrahydrofuran, which serves as a stable and convenient precursor to the required 1,4-dicarbonyl species under acidic conditions.

Reaction Scheme:

Caption: Paal-Knorr synthesis of the precursor, 1-(4-methylphenyl)-1H-pyrrole.

Detailed Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add p-toluidine (1.0 eq) and glacial acetic acid.

-

Stir the mixture until the p-toluidine has completely dissolved.

-

Add 2,5-dimethoxytetrahydrofuran (1.05 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing ice-water, which should induce the precipitation of the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with water to remove any residual acetic acid.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(4-methylphenyl)-1H-pyrrole.

Expected Characterization of 1-(4-methylphenyl)-1H-pyrrole:

-

Appearance: Off-white to light brown solid.

-

Melting Point: 82-84 °C.[8]

-

¹H NMR (CDCl₃): δ 7.2-7.4 (m, 4H, Ar-H), 6.8 (t, 2H, pyrrole-H), 6.3 (t, 2H, pyrrole-H), 2.4 (s, 3H, CH₃).

-

¹³C NMR (CDCl₃): δ 138.0, 136.5, 129.8, 121.5, 119.5, 109.0, 21.0.

-

Molecular Formula: C₁₁H₁₁N.[9]

-

Molecular Weight: 157.21 g/mol .[9]

Step 2: Benzylic Chlorination to Yield this compound

The second step involves the selective chlorination of the methyl group of 1-(4-methylphenyl)-1H-pyrrole. This is a free-radical halogenation, for which N-chlorosuccinimide (NCS) is a suitable reagent, often used in conjunction with a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

Reaction Scheme:

Caption: Benzylic chlorination to form the target core scaffold.

Detailed Experimental Protocol:

-

In a round-bottom flask fitted with a reflux condenser and protected from light, dissolve 1-(4-methylphenyl)-1H-pyrrole (1.0 eq) in a suitable solvent like carbon tetrachloride (CCl₄) or benzene.

-

Add N-chlorosuccinimide (NCS) (1.05 eq) and a catalytic amount of benzoyl peroxide (BPO) (0.02 eq).

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction. Monitor the reaction by TLC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining chlorine, followed by a water wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

II. Derivatization via Nucleophilic Substitution: A Gateway to Molecular Diversity

The chloromethyl group of the core scaffold is a highly versatile functional group that readily undergoes Sₙ2 reactions with a wide range of nucleophiles. This allows for the facile introduction of diverse functionalities, leading to the generation of extensive chemical libraries for biological screening.

General Workflow for Derivatization

Caption: General workflow for the derivatization of the core scaffold.

A. Synthesis of Amine Derivatives

The reaction with primary or secondary amines introduces basic nitrogen atoms, which can be crucial for biological activity, often facilitating interactions with acidic residues in protein binding sites.

Detailed Experimental Protocol (Example with Piperidine):

-

Dissolve this compound (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.

-

Add piperidine (1.2 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃) (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature or gentle heating (40-60 °C) for 6-12 hours.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-(4-(piperidin-1-ylmethyl)phenyl)-1H-pyrrole.

B. Synthesis of Thioether Derivatives

The introduction of sulfur-containing moieties can enhance lipophilicity and introduce new binding interactions, such as those with soft metal ions in metalloenzymes.

Detailed Experimental Protocol (Example with Thiophenol):

-

To a solution of thiophenol (1.1 eq) in DMF, add a base such as sodium hydride (NaH) (1.1 eq) at 0 °C to generate the thiolate anion.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add a solution of this compound (1.0 eq) in DMF dropwise to the thiolate solution.

-

Allow the reaction to warm to room temperature and stir for 4-8 hours.

-

Quench the reaction by the addition of water and extract with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify by column chromatography to obtain 1-(4-((phenylthio)methyl)phenyl)-1H-pyrrole.

C. Synthesis of Azide Derivatives and Subsequent "Click" Chemistry

The introduction of an azide group opens up the possibility of using copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, a highly efficient and versatile method for creating triazole-linked conjugates.[10]

Detailed Experimental Protocol (Synthesis of the Azide):

-

Dissolve this compound (1.0 eq) in a mixture of acetone and water.

-

Add sodium azide (NaN₃) (1.5 eq) to the solution.

-

Heat the reaction mixture to reflux for 3-6 hours.

-

After cooling, remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-(4-(azidomethyl)phenyl)-1H-pyrrole, which can often be used in the next step without further purification.

III. Potential Biological Applications and Structure-Activity Relationships

Derivatives of N-arylpyrroles have demonstrated a wide range of biological activities, with antimicrobial and antifungal properties being particularly prominent.[1][11] The strategic derivatization of the this compound core allows for the systematic exploration of structure-activity relationships (SAR).

Antimicrobial and Antifungal Activity

Numerous studies have shown that N-arylpyrrole derivatives exhibit potent activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other ESKAPE pathogens.[4][12] The introduction of various substituents on the N-phenyl ring can significantly modulate this activity.

Key SAR Insights:

-

Lipophilicity and Steric Bulk: The nature of the group introduced via nucleophilic substitution will alter the overall lipophilicity and steric profile of the molecule, which can influence its ability to penetrate bacterial cell membranes and interact with its target.

-

Hydrogen Bonding Capacity: The incorporation of hydrogen bond donors and acceptors (e.g., from amine or amide functionalities) can lead to stronger interactions with biological targets.

-

Cationic Character: The introduction of basic amine functionalities that are protonated at physiological pH can facilitate interactions with negatively charged components of bacterial cell walls or membranes.

Table of Reported MIC Values for Structurally Related N-Arylpyrrole Derivatives:

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| N-arylpyrrole aminoguanidines | S. aureus (MRSA) | 4 | [12] |

| N-arylpyrrole aminoguanidines | E. coli | >128 | [12] |

| N-arylpyrrole thiosemicarbazides | S. aureus (MRSA) | 8 | [12] |

| Pyrrole-2-carboxamides | S. aureus | 1.05 - 12.01 | [13] |

This data suggests that derivatives of this compound are promising candidates for the development of new antibacterial agents, particularly against Gram-positive bacteria.

Hypothesized Mechanism of Action

While the precise mechanism of action for many pyrrole-based antimicrobials is still under investigation, several potential targets have been proposed. One such target is the enzyme undecaprenyl pyrophosphate phosphatase (UPPP), which is involved in the bacterial cell wall synthesis pathway.[4] Inhibition of this enzyme would disrupt cell wall integrity, leading to bacterial cell death.

Caption: Hypothesized mechanism of action for pyrrole-based antimicrobial agents.

IV. Conclusion and Future Directions

The this compound scaffold represents a highly valuable and versatile starting point for the development of novel therapeutic agents. Its straightforward synthesis and the reactivity of the benzylic chloride group allow for the rapid generation of diverse chemical libraries. The established antimicrobial and antifungal potential of related N-arylpyrroles provides a strong rationale for the exploration of these new derivatives.

Future work should focus on the synthesis of a broad range of derivatives with varying electronic and steric properties. Systematic screening of these compounds against a panel of clinically relevant pathogens will be crucial for elucidating detailed structure-activity relationships. Furthermore, mechanistic studies to identify the specific molecular targets of the most potent compounds will be essential for their further development as next-generation therapeutics. The insights and protocols provided in this guide offer a solid foundation for researchers to embark on the exploration of this promising area of medicinal chemistry.

V. References

-

Al-Romaigh, F. A., Al-Dhfyan, A., Al-Omair, M. A., & El-Emam, A. A. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Journal of King Saud University - Science, 33(7), 101567.

-

Amarnath, V., & Amarnath, K. (1995). Paal-Knorr Furan Synthesis. Journal of Organic Chemistry, 60(2), 301–307.

-

Cardos, I. A., Danila, C., Yahya, G., Seleem, N. M., & Cavalu, S. D. (2025). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2523970. [Link]

-

Chavan, R. S., & More, U. A. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 29(23), 5678. [Link]

-

Elassar, A.-Z. A. (2012). Synthesis, characterisation and bioactivity of polysubstituted 1-(4-(1H-pyrrol-1-yl)phenyl)-1H-pyrrole derivatives. Journal of Chemical Research, 36(6), 328–332.

-

Fu, M.-X., Lin, J.-H., & Xiao, J.-C. (2024). Desulfurization of Thiols for Nucleophilic Substitution. Organic Letters, 26(28), 6065–6069. [Link]

-

Iovu, M. S., & Hubca, G. (2021). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 26(16), 4927.

-

Kamal, A., & Shakya, A. K. (2025). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2523970.

-

LibreTexts. (2024). 24.9: Heterocyclic Amines. Chemistry LibreTexts. Retrieved from [Link]

-

Mane, Y. D., et al. (2017). Synthesis and antibacterial evaluation of some novel pyrrole-2-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 27(15), 3449-3453.

-

Ngwerume, S., & Camp, J. E. (2010). Synthesis of highly substituted pyrroles via nucleophilic catalysis. The Journal of Organic Chemistry, 75(18), 6271–6274. [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

Pop, R., et al. (2024). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. International Journal of Molecular Sciences, 25(4), 2187.

-

PubChem. (n.d.). 1-(4-methylphenyl)-1h-pyrrole. Retrieved from [Link]

-

Sarvari, S., Dhaked, D. K., & Bharatam, P. V. (2015). Mechanism of the Paal–Knorr Reaction: The Importance of Water Mediated Hemialcohol Pathway. RSC Advances, 5(108), 88353–88366.

-

Senthilkumar, P., & Mohan, S. (2011). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of the Mexican Chemical Society, 55(4), 218-222.

-

Tsuchimoto, T. (2011). Selective synthesis of β-alkylpyrroles. Chemistry–A European Journal, 17(15), 4064–4075.

-

PubChemLite. (n.d.). 1-(4-methylphenyl)-1h-pyrrole (C11H11N). Retrieved from [Link]

-

Wikipedia. (2023). Paal–Knorr synthesis. In Wikipedia. Retrieved from [Link]

-

Yenice, I., Basceken, S., & Balci, M. (2017). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. Beilstein Journal of Organic Chemistry, 13, 825–834. [Link]

-

YouTube. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method [Video]. Rohit Chemistry. [Link]

-

Zhang, Y., et al. (2019). Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. ACS Combinatorial Science, 21(11), 778–784.

-

Zummack, W., et al. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Beilstein Journal of Organic Chemistry, 19, 1368–1377.

-

Zummack, W., et al. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Beilstein Journal of Organic Chemistry, 19, 1368–1377. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. 1-(4-METHYLPHENYL)-1 H-PYRROLE | 827-60-1 [chemicalbook.com]

- 9. PubChemLite - 1-(4-methylphenyl)-1h-pyrrole (C11H11N) [pubchemlite.lcsb.uni.lu]

- 10. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to Key Intermediates in Modern Pyrrole Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Key Intermediates in Pyrrole Synthesis

The pyrrole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural heart of vital molecules from heme and chlorophyll to blockbuster drugs like Atorvastatin and various conducting polymers.[1][2] Its prevalence makes the efficient and controlled synthesis of substituted pyrroles a critical endeavor for chemists. Rather than a simple catalog of reactions, this guide focuses on the strategic selection and application of key intermediates—the foundational building blocks that define the logic and efficiency of a synthetic route.

Understanding these core synthons allows researchers to move beyond rote memorization of named reactions and into the realm of rational design. By deconstructing the target pyrrole into its most accessible and versatile precursors, we can devise pathways that are not only efficient but also amenable to the generation of diverse compound libraries—a crucial aspect of modern drug discovery.[3][4] This guide delves into four such pivotal classes of intermediates, providing mechanistic insights, field-proven protocols, and the strategic thinking behind their use.

Chapter 1: The 1,4-Dicarbonyl Synthon: Reliability and Versatility in the Paal-Knorr Synthesis

First reported independently by Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis remains one of the most direct and reliable methods for constructing the pyrrole ring.[5][6][7] Its enduring utility lies in its simplicity: the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[8]

The Key Intermediate: 1,4-Dicarbonyl Compounds

The cornerstone of this synthesis is the 1,4-dicarbonyl compound . This intermediate is particularly valuable due to its relative stability and the numerous methods available for its preparation. The choice to build a synthetic strategy around a Paal-Knorr disconnection is often made when a robust and scalable final step is required, as the cyclization conditions are typically straightforward.[9] A significant drawback, however, can be the accessibility of complex or unsymmetrical 1,4-dicarbonyl precursors.[10]

Mechanism of the Paal-Knorr Pyrrole Synthesis

The reaction proceeds via acid catalysis, though it can also occur under neutral conditions.[6][11] While early proposals suggested an enamine intermediate, extensive mechanistic studies, notably by V. Amarnath, have shown that the reaction proceeds through the formation of a hemiaminal.[5][6][11]

The accepted mechanism involves:

-

Nucleophilic attack by the amine on one of the carbonyl groups to form a hemiaminal.

-

A rate-determining intramolecular cyclization, where the nitrogen attacks the second carbonyl group.

-

The resulting cyclic intermediate (a 2,5-dihydroxytetrahydropyrrole derivative) undergoes sequential dehydration to eliminate two molecules of water, yielding the aromatic pyrrole ring.[5][6][10]

Weakly acidic conditions (e.g., acetic acid) are optimal, as a pH below 3 can favor the formation of furan as a major byproduct.[11][12]

Caption: Paal-Knorr Pyrrole Synthesis Mechanism.

Field-Proven Protocol: Synthesis of an N-Substituted Pyrrole

This protocol describes a general, robust procedure for the Paal-Knorr condensation.

Materials:

-

1,4-Dicarbonyl Compound (e.g., 2,5-hexanedione) (1.0 eq)

-

Primary Amine (e.g., Aniline) (1.1 eq)

-

Glacial Acetic Acid (as solvent)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add the 1,4-dicarbonyl compound (1.0 eq).

-

Add glacial acetic acid to dissolve the dicarbonyl (concentration typically 0.5-1.0 M).

-

Add the primary amine (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux (approx. 118 °C for acetic acid) and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-4 hours.

-

Upon completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing ice water and neutralize carefully with a saturated solution of sodium bicarbonate.

-

The product may precipitate as a solid or be extracted with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography or recrystallization as needed.

Data Presentation: Scope and Yields of the Paal-Knorr Synthesis

| 1,4-Dicarbonyl Substrate | Amine | Conditions | Yield (%) | Reference |

| 2,5-Hexanedione | Aniline | Acetic Acid, Reflux | >90% | General Knowledge |

| 2,5-Hexanedione | Ammonium Acetate | Acetic Acid, Reflux | >85% | [10] |

| 3,4-Diethyl-2,5-hexanedione | Methylamine | Acetic Acid | High | [11] |

| 2,5-Dimethoxytetrahydrofuran | Various Amines | FeCl3, Water, RT | 85-95% | [13] |

Chapter 2: The α-Amino Ketone Synthon: Constructing Polysubstituted Pyrroles via the Knorr Synthesis

The Knorr pyrrole synthesis, also developed by Ludwig Knorr, is a powerful method for preparing highly functionalized pyrroles.[14][15] It involves the condensation of an α-amino ketone with a compound containing an active methylene group, typically a β-ketoester or β-diketone.[8][14]

The Key Intermediate: α-Amino Ketones

The central challenge and defining feature of the Knorr synthesis is the instability of the α-amino ketone intermediate. These compounds are prone to rapid self-condensation to form pyrazines.[15] This inherent reactivity necessitates their generation in situ. The most common and field-proven strategy involves the reduction of an α-oximino ketone.

Expertise in Practice: The decision to use a Knorr synthesis is driven by the target substitution pattern. It excels at producing pyrroles with distinct substituents at the 2, 3, 4, and 5 positions, which can be difficult to achieve with other methods. A versatile modification involves preparing α-amino ketones from amino acid precursors via Weinreb amides, which allows for the synthesis of more diverse and complex pyrroles.[16]

Mechanism of the Knorr Pyrrole Synthesis

The reaction, catalyzed by acetic acid, proceeds in a stepwise fashion:

-

Imine/Enamine Formation: The α-amino ketone condenses with the carbonyl group of the β-ketoester to form an imine, which tautomerizes to the more stable enamine.

-

Intramolecular Cyclization: The enamine nitrogen attacks the second carbonyl group (the ester or other ketone) in an intramolecular aldol-type condensation.

-

Dehydration/Aromatization: The resulting cyclic intermediate eliminates a molecule of water to form the final aromatic pyrrole.[14]

Caption: Knorr Pyrrole Synthesis Mechanism.

Field-Proven Protocol: The Original Knorr Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate

This protocol details the classic in situ generation of the α-amino ketone from ethyl acetoacetate.[14]

Materials:

-

Ethyl acetoacetate (2.0 eq)

-

Glacial Acetic Acid

-

Sodium Nitrite (NaNO2) (1.0 eq)

-

Zinc dust (2.0 eq)

-

Water

Procedure:

-

Part A: Preparation of the α-Oximino Ester: In a flask cooled in an ice bath, dissolve ethyl acetoacetate (1.0 eq) in glacial acetic acid. Slowly add a saturated aqueous solution of sodium nitrite (1.0 eq) while maintaining the temperature below 10 °C. Stir for 1 hour. This solution contains the ethyl 2-oximinoacetoacetate.

-

Part B: The Knorr Condensation: In a separate, larger flask equipped with a mechanical stirrer and a thermometer, add the second equivalent of ethyl acetoacetate (1.0 eq) dissolved in glacial acetic acid.

-

To this flask, gradually and simultaneously add the α-oximino ester solution from Part A and zinc dust (2.0 eq) in small portions. The reaction is exothermic; use an ice bath to maintain the temperature between 30-40 °C.[14] The zinc reduces the oxime to the amine in situ, which immediately condenses.

-

After the addition is complete, continue stirring for 2-3 hours at room temperature.

-

Pour the reaction mixture into a large volume of cold water. The product, "Knorr's pyrrole," will precipitate as a solid.

-

Collect the solid by filtration, wash thoroughly with water, and dry to yield the product.

Data Presentation: Examples of Knorr Pyrrole Synthesis

| α-Amino Ketone Precursor | Active Methylene Compound | Product | Yield (%) | Reference |

| Ethyl 2-oximinoacetoacetate | Ethyl acetoacetate | Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate | ~60-70% | [14] |

| N-Cbz-(α)-norleucine N-methoxy-N-methylamide | Acetylacetone | 2-acetyl-3,5-dimethyl-4-butylpyrrole | 79% | [16] |

| N-Boc-(L)-phenylalanine N-methoxy-N-methylamide | Acetylacetone | 2-acetyl-4-benzyl-3,5-dimethylpyrrole | 79% | [16] |

Chapter 3: Convergent Synthesis via Nitroalkenes and Isocyanides (Barton-Zard Synthesis)

The Barton-Zard reaction is a powerful, convergent route to pyrroles, first reported in 1985.[17][18] It involves the reaction of a nitroalkene with an α-isocyanoacetate under basic conditions to form a pyrrole, typically with a carboxylate group at the 2-position.[19]

The Key Intermediates: Nitroalkenes and α-Isocyanoacetates

This reaction relies on the unique reactivity of two key intermediates:

-

Nitroalkenes: These act as excellent Michael acceptors. The nitro group is a strong electron-withdrawing group that activates the alkene for nucleophilic attack and later serves as a good leaving group.

-

α-Isocyanoacetates (e.g., Ethyl Isocyanoacetate): The α-proton is acidic and easily removed by a base. The resulting carbanion is the active nucleophile, and the isocyanide group facilitates the subsequent cyclization.

Trustworthiness of the Method: The Barton-Zard synthesis is highly reliable for producing 2-carboxy-pyrroles. Its convergent nature means that complex side chains can be installed on both starting materials independently before they are combined in the final ring-forming step, making it highly efficient for library synthesis.

Mechanism of the Barton-Zard Synthesis

The mechanism proceeds through a well-defined sequence of five steps:[17]

-

Deprotonation: A base (e.g., K2CO3, DBU) removes the acidic α-proton from the isocyanoacetate to form a carbanion.

-

Michael Addition: The carbanion attacks the nitroalkene in a Michael-type conjugate addition.

-

5-endo-dig Cyclization: The newly formed carbanion (α to the nitro group) attacks the electron-deficient carbon of the isocyanide group.

-

Elimination: The nitro group is eliminated, driven by the formation of a more stable conjugated system.

-

Tautomerization: The resulting intermediate tautomerizes to form the final aromatic pyrrole ring.

Caption: Barton-Zard Pyrrole Synthesis Mechanism.

Field-Proven Protocol: Green Synthesis of a Chromeno[3,4-c]pyrrole

This modern protocol highlights an efficient and environmentally conscious application of the Barton-Zard reaction.[20]

Materials:

-

3-Nitro-2H-chromene derivative (1.0 eq, 0.5 mmol)

-

Potassium Carbonate (K2CO3) (1.5 eq, 0.75 mmol)

-

Ethanol (EtOH)

-

Ethyl isocyanoacetate (1.3 eq, 0.65 mmol)

Procedure:

-

To a flask containing a mixture of the 3-nitro-2H-chromene (0.5 mmol) and K2CO3 (0.75 mmol) in ethanol (4 mL), add a solution of ethyl isocyanoacetate (0.65 mmol) in ethanol (2 mL) dropwise with stirring.

-

Heat the mixture to reflux (approx. 78 °C) for 30 minutes, monitoring by TLC.

-

Upon completion, cool the reaction and add 1 mL of 5% hydrochloric acid.

-

Evaporate the solvent under reduced pressure.

-

The residue can then be worked up by adding water and extracting with an organic solvent, followed by standard drying and purification procedures.

Data Presentation: Substrate Scope in Barton-Zard Reactions

| Nitroalkene Substrate | Base | Solvent | Yield (%) | Reference |

| β-Nitrostyrene | DBU | THF | 85% | General Knowledge |

| 2-Phenyl-3-nitro-2H-chromene | K2CO3 | EtOH | 94% | [20] |

| 2-(Trifluoromethyl)-3-nitro-2H-chromene | K2CO3 | EtOH | 88% | [20] |

Chapter 4: The C-N=C Synthon: Tosylmethyl Isocyanide (TosMIC) in [3+2] Cycloadditions

The Van Leusen pyrrole synthesis utilizes tosylmethyl isocyanide (TosMIC) as a versatile three-atom (C-N=C) synthon that reacts with various Michael acceptors in a [3+2] cycloaddition to form the pyrrole ring.[21][22] TosMIC is a stable, crystalline solid, making it a convenient and widely used reagent in organic synthesis.[21][23]

The Key Intermediate: Tosylmethyl Isocyanide (TosMIC)

TosMIC's utility stems from several key features:

-

Acidic Methylene Protons: The protons on the carbon between the sulfonyl (tosyl) and isocyanide groups are highly acidic and are readily removed by a base.

-

Nucleophilic Carbanion: The resulting anion is a potent nucleophile.

-

Tosyl as a Leaving Group: The tosyl group is an excellent leaving group, facilitating the final aromatization step.[24]

This reaction is particularly effective for synthesizing 3,4-disubstituted or 3-substituted pyrroles.[21]

Mechanism of the Van Leusen (TosMIC) Pyrrole Synthesis

The reaction proceeds via a base-mediated [3+2] cycloaddition pathway:[21][22]

-

Deprotonation: A base (e.g., NaH, K2CO3) deprotonates TosMIC to form the corresponding carbanion.

-

Michael Addition: The TosMIC anion attacks an electron-deficient alkene (the Michael acceptor).

-

Intramolecular Cyclization: The resulting enolate attacks the isocyanide carbon to form a five-membered ring.

-

Elimination & Tautomerization: The intermediate eliminates the tosyl group (as p-toluenesulfinic acid) and tautomerizes to afford the aromatic pyrrole.

Caption: Van Leusen (TosMIC) Pyrrole Synthesis Mechanism.

Field-Proven Protocol: Synthesis of a 3,4-Disubstituted Pyrrole

This protocol describes a general procedure for the reaction of TosMIC with an α,β-unsaturated ester.[21]

Materials:

-

TosMIC (1.0 eq)

-

α,β-Unsaturated Ester (e.g., Ethyl Cinnamate) (1.0 eq)

-

Sodium Hydride (NaH) (2.2 eq, 60% dispersion in mineral oil)

-

Anhydrous Solvent (e.g., THF/DMSO mixture)

Procedure:

-

In a flame-dried, three-neck flask under an inert atmosphere (N2 or Ar), suspend sodium hydride (2.2 eq) in the anhydrous solvent.

-

Add a solution of TosMIC (1.0 eq) in the solvent dropwise at 0 °C. Stir for 15 minutes.

-

Add a solution of the α,β-unsaturated ester (1.0 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring by TLC.

-

Cool the reaction to 0 °C and cautiously quench with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Data Presentation: Pyrrole Synthesis using TosMIC with Various Michael Acceptors

| Michael Acceptor Type | Electron-Withdrawing Group (EWG) | Base | Typical Yield Range (%) | Reference |

| Unsaturated Ester | -COOR | NaH | 60-85% | [21] |

| Unsaturated Amide | -CONR2 | NaH, K2CO3 | 55-80% | [21] |

| Unsaturated Ketone | -COR | t-BuOK | 60-90% | [21] |

| Nitroalkene | -NO2 | K2CO3 | 70-95% | [21] |

| Unsaturated Nitrile | -CN | DBU | 65-85% | [21] |

Conclusion

The synthesis of pyrrole-containing compounds is a mature yet continually evolving field. A strategic approach, centered on the rational selection of key intermediates, is paramount for success. The 1,4-dicarbonyl synthon (Paal-Knorr) offers unparalleled reliability for the final ring-forming step. The unstable but highly valuable α-amino ketone intermediate (Knorr) provides access to complex, polysubstituted pyrroles that are otherwise difficult to obtain. The convergent power of using nitroalkenes and isocyanoacetates (Barton-Zard) allows for the rapid assembly of functionalized pyrroles from two distinct fragments. Finally, the versatile TosMIC reagent (Van Leusen) serves as a powerful C-N=C building block for constructing pyrroles via [3+2] cycloadditions.

By mastering the application of these core intermediates, researchers in medicinal and materials chemistry can design more efficient, flexible, and innovative synthetic routes to novel pyrrole-containing molecules, accelerating the pace of discovery and development.

References

-

Title: Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. Source: Organic Chemistry Portal. URL: [Link]

-

Title: Knorr pyrrole synthesis - Wikipedia. Source: Wikipedia. URL: [Link]

-

Title: Recent Advancements in Pyrrole Synthesis. Source: National Center for Biotechnology Information (PMC). URL: [Link]

-

Title: α-AMINO KETONES FROM AMINO ACIDS AS PRECURSORS FOR THE KNORR PYRROLE SYNTHESIS. Source: Heterocycles. URL: [Link]

-

Title: Barton–Zard reaction - Wikipedia. Source: Wikipedia. URL: [Link]

-

Title: Barton-Zard Pyrrole Synthesis ALL ABOUT CHEMISTRY. Source: All About Chemistry. URL: [Link]

-

Title: Recent advances in the synthesis of pyrroles by multicomponent reactions. Source: Semantic Scholar. URL: [Link]

-

Title: Recent synthetic and medicinal perspectives of pyrroles: An overview. Source: SciSpace. URL: [Link]

-

Title: A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Source: Oriental Journal of Chemistry. URL: [Link]

-

Title: Synthesis, Reactions and Medicinal Uses of Pyrrole. Source: Pharmaguideline. URL: [Link]

-

Title: Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds. Source: PubMed. URL: [Link]

-

Title: Recent Advancements in Pyrrole Synthesis. Source: PubMed. URL: [Link]

-

Title: Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds. Source: Bentham Science. URL: [Link]

-

Title: Barton-Zard Reaction - SynArchive. Source: SynArchive. URL: [Link]

-

Title: Paal–Knorr synthesis - Wikipedia. Source: Wikipedia. URL: [Link]

-

Title: Paal-Knorr Furan Synthesis - Organic Chemistry Portal. Source: Organic Chemistry Portal. URL: [Link]

-

Title: Recent Progress for the Synthesis of Pyrrole Derivatives – An Update. Source: MDPI. URL: [Link]

-

Title: Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Source: National Center for Biotechnology Information (PMC). URL: [Link]

-

Title: Green and Efficient Construction of Chromeno[3,4-c]pyrrole Core via Barton–Zard Reaction from 3-Nitro-2H-chromenes and Ethyl Isocyanoacetate. Source: National Center for Biotechnology Information (PMC). URL: [Link]

-

Title: Heterocyclic compounds - pyrrole - synthesis of pyrrole - characteristic reactions of pyrrole - medicinal uses of pyrrole. Source: SlideShare. URL: [Link]

-

Title: Barton–Zard Synthesis, Chemical Reactions, Assignment Help. Source: Expertsmind.com. URL: [Link]

-

Title: Deconstructing the Knorr pyrrole synthesis. Source: The Heterocyclist (WordPress.com). URL: [Link]

-

Title: Mechanism of pyrrole compounds formed by [3+2] cycloaddition between TosMICs and electron-deficient alkenes. Source: ResearchGate. URL: [Link]

-

Title: Paal–Knorr synthesis of pyrroles. Source: RGM College Of Engineering and Technology (from a conference proceeding). URL: [Link]

-

Title: Synthesis of pyrroles. Source: Organic Chemistry Portal. URL: [Link]

-

Title: Van Leusen Reaction - Organic Chemistry Portal. Source: Organic Chemistry Portal. URL: [Link]

-

Title: Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism. Source: YouTube. URL: [Link]

-

Title: TosMIC Whitepaper. Source: Varsal Chemical. URL: [Link]

Sources

- 1. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. orientjchem.org [orientjchem.org]

- 4. Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. rgmcet.edu.in [rgmcet.edu.in]

- 7. m.youtube.com [m.youtube.com]

- 8. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Pyrrole synthesis [organic-chemistry.org]

- 14. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 15. Knorr Pyrrole Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 17. Barton–Zard reaction - Wikipedia [en.wikipedia.org]

- 18. synarchive.com [synarchive.com]

- 19. allaboutchemistry.net [allaboutchemistry.net]

- 20. Green and Efficient Construction of Chromeno[3,4-c]pyrrole Core via Barton–Zard Reaction from 3-Nitro-2H-chromenes and Ethyl Isocyanoacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. varsal.com [varsal.com]

- 24. Van Leusen Reaction [organic-chemistry.org]

Methodological & Application

Application Note: 1-(4-Chloromethylphenyl)-1H-pyrrole in Organic Synthesis

Executive Summary

1-(4-chloromethylphenyl)-1H-pyrrole (also known as 4-(1H-pyrrol-1-yl)benzyl chloride) serves as a critical bifunctional building block in medicinal chemistry and materials science.[1] Its unique architecture combines an electron-rich, bioactive N-arylpyrrole scaffold with a highly reactive benzylic chloride electrophile.[1]

This application note details the utility of this compound as a "linchpin" intermediate for synthesizing N-substituted benzylamines , a structural motif prevalent in antifungal agents, kinase inhibitors, and GPCR ligands.[1] We provide a validated protocol for its derivatization via nucleophilic substitution, ensuring high yield and purity while mitigating the stability challenges associated with electron-rich benzylic halides.[1]

Chemical Architecture & Reactivity

The molecule functions as a "Electrophile-Nucleophile Hybrid," allowing for orthogonal functionalization strategies.[1]

Structural Logic

-

The "Warhead" (Chloromethyl Group): The para-chloromethyl moiety (

) is a potent electrophile.[1] It undergoes -

The "Payload" (N-Phenylpyrrole): The pyrrole ring is electron-rich, making it a pharmacophore often associated with anti-inflammatory and antimicrobial activity.[1] The N-phenyl linkage is robust, resisting hydrolysis under standard alkylation conditions.[1]

Mechanistic Pathway

The following Graphviz diagram illustrates the divergent synthetic pathways accessible from this core intermediate.

Figure 1: Divergent synthetic pathways.[1] The chloromethyl handle allows rapid library generation.[1]

Core Application: Synthesis of Bioactive Benzylamines

The most common application is the synthesis of tertiary amines via reaction with secondary amines (e.g., morpholine, piperazine).[1] This reaction generates a "privileged structure" found in various CNS-active drugs and antimicrobials.[1]

Experimental Protocol: Amination with Morpholine

Objective: Synthesize 4-(4-(1H-pyrrol-1-yl)benzyl)morpholine.

Reagents & Equipment:

-

Substrate: this compound (1.0 equiv).

-

Nucleophile: Morpholine (1.2 equiv).[1]

-

Base: Potassium Carbonate (

), anhydrous (2.0 equiv).[1] -

Solvent: Acetonitrile (MeCN), HPLC grade.[1]

-

Catalyst: Potassium Iodide (KI), catalytic amount (0.1 equiv) – Optional, accelerates reaction via Finkelstein mechanism.[1]

Step-by-Step Methodology:

-

Preparation:

-

Addition:

-

Reaction:

-

Workup:

-

Purification:

Expected Results & Troubleshooting

| Parameter | Specification | Troubleshooting Tip |

| Yield | 75% – 90% | If low, ensure solvent is dry; water hydrolyzes the benzyl chloride to alcohol.[1] |

| Appearance | Off-white to pale yellow solid | Dark color indicates oxidation of the pyrrole ring.[1] Store under Argon.[1] |

| 1H NMR | If Benzyl-CH2 is missing, check for polymerization.[1] |

Advanced Applications: Material Science

Beyond small molecule synthesis, this compound is utilized in polymer functionalization .[1]

-

Polypyrrole functionalization: The monomer can be electropolymerized to form conductive films.[1] The pendant chloromethyl group remains active post-polymerization, allowing for the covalent attachment of enzymes or antibodies to the conductive surface (e.g., for biosensor fabrication).[1]

-

Protocol Insight: Electropolymerization should be performed in propylene carbonate with

electrolyte to prevent nucleophilic attack by the solvent on the chloromethyl group during film formation.[1]

Safety & Handling (Critical)

-

Lachrymator: Like all benzyl chlorides, this compound is a potent lachrymator (tear gas agent).[1] Always handle in a functioning fume hood.

-

Vesicant: Skin contact can cause severe irritation and chemical burns.[1][3] Wear nitrile gloves and a lab coat.[1]

-

Storage: Store at 2–8°C under an inert atmosphere (Nitrogen/Argon). The pyrrole ring is sensitive to light and air oxidation (turning black over time).[1]

References

-

Atlantic Research Chemicals. (n.d.).[1] this compound Product Data. Retrieved from [1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Benzyl chloride. Retrieved from

-

Organic Chemistry Portal. (2025). Synthesis of Pyrroles: Paal-Knorr and Hantzsch Methods. Retrieved from

-

Elassar, A. A. (2012).[1][4] Synthesis, Characterisation and Bioactivity of Polysubstituted 1-(4-(1H-Pyrrol-1-yl)Phenyl)-1H-Pyrrole Derivatives. Journal of Chemical Research. Retrieved from

-

MDPI. (2022).[1] Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts. Molecules. Retrieved from [1]

Sources

analytical techniques for the characterization of 1-(4-chloromethylphenyl)-1H-pyrrole

Executive Summary

This application note details the analytical framework for characterizing 1-(4-chloromethylphenyl)-1H-pyrrole (hereafter referred to as CMP-Pyr ). This molecule serves as a critical intermediate in the synthesis of conductive polymers and pharmaceutical targets.[1] Its dual functionality—an electron-rich pyrrole ring and a highly reactive electrophilic benzyl chloride moiety—presents unique analytical challenges.[1]

Key Challenges Addressed:

-

Hydrolytic Instability: The chloromethyl group is susceptible to rapid hydrolysis to the corresponding benzyl alcohol in aqueous media.[1]

-

Polymerization Risk: The pyrrole ring is sensitive to acid-catalyzed polymerization and oxidation.[1]

-

Genotoxicity Concerns: As a benzyl chloride derivative, CMP-Pyr is a potential genotoxic impurity (PGTI) and requires sensitive detection limits.

Molecule Profile & Critical Quality Attributes (CQAs)

| Property | Specification / Detail |

| Chemical Name | 1-(4-(chloromethyl)phenyl)-1H-pyrrole |

| Molecular Formula | |

| Molecular Weight | 191.66 g/mol |

| Appearance | Off-white to tan crystalline solid (typically) |

| Solubility | Soluble in |

| Reactivity | High: Alkylating agent (benzyl chloride); Acid-sensitive (pyrrole).[1] |

| Safety | Lachrymator. Handle in fume hood.[1] Potential Carcinogen.[1] |

Structural Identification (Spectroscopy)

Nuclear Magnetic Resonance (NMR)

Objective: Confirm the integrity of the N-aryl linkage and the presence of the intact chloromethyl group.

Solvent Selection: Use Chloroform-d (

-

Avoid DMSO-d6 if possible, as heating in DMSO can sometimes lead to displacement of the chloride or oxidation.

-

Strictly Avoid protic solvents (Methanol-d4) which may cause solvolysis of the chloromethyl group.[1]

Expected

| Moiety | Proton Count | Multiplicity | Chemical Shift ( | Assignment Logic |

| Pyrrole | 2H | Triplet/Multiplet | 7.05 – 7.15 | Deshielded by aromatic ring current.[1] |

| Pyrrole | 2H | Triplet/Multiplet | 6.30 – 6.40 | Electron-rich pyrrole ring protons.[1] |

| Phenyl (Ar-H) | 2H | Doublet | 7.35 – 7.45 | Ortho to pyrrole (N-deshielding).[1] |

| Phenyl (Ar-H) | 2H | Doublet | 7.45 – 7.55 | Ortho to |

| Chloromethyl | 2H | Singlet | 4.60 – 4.65 | Critical Diagnostic Peak. |

Note: If the singlet at ~4.6 ppm shifts to ~4.7-4.8 ppm (broad), it indicates hydrolysis to the alcohol (

Mass Spectrometry (GC-MS or LC-MS)

-

Ionization: ESI+ (LC-MS) or EI (GC-MS).[1]

-

Parent Ion: Observe

191.05 -

Isotope Pattern: A distinct 3:1 ratio for peaks at 191 and 193 confirms the presence of a single Chlorine atom.[1]

-

Fragmentation (EI): Loss of Cl (

) to form the stable benzyl cation species.

Purity & Impurity Profiling (Chromatography)

The primary impurity of concern is 1-(4-(hydroxymethyl)phenyl)-1H-pyrrole (Hydrolysis Impurity).[1]

Method A: Rapid RP-HPLC (Purity Release)

Rationale: Standard reversed-phase HPLC is risky due to water in the mobile phase.[1] This method uses a high-pH buffer (to suppress acid catalysis) and a fast gradient to minimize residence time.[1]

-

Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5

m). -

Mobile Phase A: 10 mM Ammonium Acetate (pH ~6.5 - Neutral).[1]

-

Flow Rate: 1.2 mL/min.[1]

-

Gradient:

-

Detection: UV @ 254 nm (Phenyl/Pyrrole absorption).[1]

-

Sample Diluent: 100% Acetonitrile (Strictly anhydrous).[1]

Expert Tip: Inject the sample immediately after preparation.[1] Do not let samples sit in the autosampler for >4 hours.[1]

Method B: Trace Analysis of Benzyl Chloride (Derivatization)

Rationale: For detecting trace levels of CMP-Pyr in drug substances or confirming stability, direct UV is sometimes insufficient.[1] We utilize a derivatization technique using 1-(4-nitrophenyl)piperazine (4-NPP) to convert the unstable chloride into a stable, high-absorbance derivative.[1]

Protocol:

-

Reagent: Dissolve 4-NPP in ACN.

-

Reaction: Mix Sample + 4-NPP solution + catalytic KI (Potassium Iodide). Heat at 60°C for 60 mins.

-

Mechanism: Finkelstein reaction (Cl

I) followed by nucleophilic substitution by piperazine.[1] -

Analysis: Analyze the stable derivative by HPLC-UV at 390 nm (shifted

avoids matrix interference).

Stability & Degradation Pathways[1]

Understanding the degradation logic is vital for storage.[1]

Figure 1: Primary degradation pathways. Hydrolysis is the dominant risk factor.

Analytical Workflow Diagram

Figure 2: Integrated Analytical Workflow for CMP-Pyr Characterization.

References

-

Sigma-Aldrich. 1-(4-Chlorophenyl)-1H-pyrrole Product Specification. (Used for comparative structural data of the N-aryl pyrrole core).[1] Link

-

Lohmüller, R., et al. "The volume of activation for benzyl chloride hydrolysis and its pressure dependence."[3] Canadian Journal of Chemistry, 1978.[3] (Foundational kinetics of benzyl chloride hydrolysis). Link

-

Zhang, L., et al. "A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances."[4] RSC Advances, 2019.[1] (Source of the 4-NPP derivatization protocol). Link

-

PubChem. Pyrrole Compound Summary. (General reactivity and spectral data for pyrrole derivatives). Link

-

D'Silva, C. "A synthetic route to 1-(4-boronobenzyl)-1H-pyrrole."[1][5] Semantic Scholar, 2020.[1] (Provides NMR characterization logic for benzyl-pyrrole systems). Link

Sources

- 1. Pyrrole | C4H5N | CID 8027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Separation of Benzyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Validation & Comparative

A Comparative Guide to the Reactivity of 1-(4-chloromethylphenyl)-1H-pyrrole and Other Benzyl Halides

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials and intermediates is paramount to the success of a synthetic campaign. Benzyl halides are a cornerstone of organic synthesis, prized for their utility in introducing the versatile benzyl group. However, not all benzyl halides are created equal. Their reactivity towards nucleophiles can vary dramatically, dictated by the electronic nature of the substituents on the aromatic ring. This guide provides an in-depth comparison of the reactivity of 1-(4-chloromethylphenyl)-1H-pyrrole with a series of standard benzyl halides: benzyl chloride, the electron-rich 4-methoxybenzyl chloride, and the electron-deficient 4-nitrobenzyl chloride. Understanding these differences is critical for reaction optimization, impurity profiling, and the rational design of synthetic routes.

The Theoretical Framework: Unpacking Benzyl Halide Reactivity

The reactivity of benzyl halides in nucleophilic substitution reactions is a classic topic in physical organic chemistry. These compounds readily undergo substitution, typically through either a unimolecular (SN1) or bimolecular (SN2) mechanism, or a continuum between these two extremes.[1] The operative pathway is influenced by the substrate structure, the nucleophile's strength, the solvent, and the temperature.

The SN1 Pathway: A Question of Carbocation Stability

The rate-determining step of an SN1 reaction is the ionization of the carbon-halogen bond to form a benzylic carbocation intermediate.[2][3] Consequently, the reactivity of a benzyl halide in an SN1 reaction is directly proportional to the stability of the carbocation it forms.[4] Substituents on the phenyl ring play a crucial role in modulating this stability.

-

Electron-Donating Groups (EDGs): Substituents that can donate electron density to the aromatic ring, such as methoxy (-OCH3) or alkyl groups, are powerfully stabilizing.[5] They delocalize the positive charge of the benzylic carbocation through resonance and inductive effects, lowering the activation energy for its formation and accelerating the reaction rate.[6]

-

Electron-Withdrawing Groups (EWGs): Conversely, groups that pull electron density away from the ring, like the nitro group (-NO2), destabilize the carbocation intermediate.[5][7] This inductive withdrawal of electron density intensifies the positive charge on the benzylic carbon, increasing the activation energy and slowing the SN1 reaction.

-

The 1H-pyrrol-1-yl Substituent: The pyrrole ring, attached to the phenyl group via its nitrogen atom, is an electron-rich heteroaromatic system. The nitrogen lone pair can participate in resonance with the phenyl ring, effectively acting as a potent electron-donating group. This donation stabilizes the adjacent benzylic carbocation, suggesting that this compound should exhibit enhanced SN1 reactivity compared to unsubstituted benzyl chloride.

The SN2 Pathway: A Dance of Sterics and Electrophilicity

In an SN2 reaction, a nucleophile attacks the electrophilic benzylic carbon in a single, concerted step, displacing the halide leaving group.[8] Primary benzylic halides are particularly susceptible to this mechanism. The reaction rate is sensitive to two main factors:

-

Steric Hindrance: Bulky substituents near the reaction center can impede the backside attack of the nucleophile, slowing the reaction.[9] For the para-substituted compounds in this guide, the steric environment at the benzylic carbon is essentially identical.

-

Electrophilicity: The partial positive charge (δ+) on the benzylic carbon makes it attractive to nucleophiles. Electron-withdrawing groups can increase this electrophilicity, potentially accelerating SN2 reactions. Conversely, electron-donating groups can decrease it, slowing the reaction. However, the transition state of an SN2 reaction involves significant bond formation and breaking, and its stability is also influenced by the ability of the aromatic system to delocalize electron density. Computational studies have shown that benzyl halides react substantially faster than simple primary alkyl halides in SN2 reactions due to stabilization of the transition state by the phenyl ring.[10]

A Quantitative Comparison of Reactivity

Based on the principles of carbocation stability, the predicted order of reactivity for these benzyl halides in an SN1-type reaction (e.g., solvolysis in a polar protic solvent) is as follows:

4-Methoxybenzyl chloride > this compound > Benzyl chloride > 4-Nitrobenzyl chloride

The potent electron-donating methoxy group places its derivative at the top. The pyrrole substituent, also strongly electron-donating, confers high reactivity, followed by the unsubstituted benchmark. The strongly deactivating nitro group renders 4-nitrobenzyl chloride the least reactive in this series towards SN1 substitution.

For SN2 reactions, the trend is less predictable. While the nitro group enhances the electrophilicity of the benzylic carbon, experimental evidence from a study on the reaction of benzyl halides with 4-(p-nitrobenzyl)-pyridine showed the reactivity order to be: p-methylbenzyl chloride > benzyl chloride > p-nitrobenzyl chloride.[11] This suggests that stabilization of the transition state by electron-donating groups can outweigh the increased electrophilicity conferred by electron-withdrawing groups in some SN2 processes.

The following table summarizes relative reactivity data gleaned from the literature and theoretical predictions. The values are normalized to the reactivity of Benzyl Chloride.

| Compound | Substituent | Electronic Effect | Predicted Relative SN1 Rate (vs. Benzyl Chloride) |

| 4-Methoxybenzyl chloride | -OCH₃ | Strong Electron-Donating (Resonance) | ~1000 - 3000 |

| This compound | -C₅H₄N | Strong Electron-Donating (Resonance) | ~100 - 500 |

| Benzyl chloride | -H | Neutral (Reference) | 1 |

| 4-Nitrobenzyl chloride | -NO₂ | Strong Electron-Withdrawing (Inductive & Resonance) | ~0.01 - 0.1 |

Note: These are estimated values based on established principles and data from analogous systems. Actual rates will vary with specific reaction conditions.

Experimental Protocol: A Competition Experiment for Determining Relative Reactivity

To empirically validate the predicted reactivity series, a competition experiment provides a robust and straightforward method. This protocol allows for the direct comparison of reactivity by allowing two or more benzyl halides to compete for a limited amount of a common nucleophile.

Step-by-Step Methodology:

-

Solution Preparation:

-

Accurately weigh equimolar amounts of this compound and benzyl chloride (for example) into a volumetric flask.

-

Dissolve the substrates in a suitable aprotic solvent (e.g., HPLC-grade acetonitrile) to a final concentration of 0.1 M for each halide.

-

In a separate flask, prepare a 0.05 M solution of a nucleophile, such as sodium azide (NaN₃), in the same solvent. This ensures the nucleophile is the limiting reagent.

-

-

Reaction Execution:

-

Place the benzyl halide solution in a temperature-controlled reaction vessel (e.g., a round-bottom flask in a water bath at 25 °C) with magnetic stirring.

-

Rapidly add the sodium azide solution to the stirred halide solution to initiate the reaction.

-

Allow the reaction to proceed for a set time (e.g., 1 hour). The goal is partial conversion, typically between 20-80%, to ensure accurate measurement.

-

Quench the reaction by adding an equal volume of deionized water.

-

-

Workup and Analysis:

-

Transfer the quenched reaction mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Analyze the resulting crude product mixture by ¹H NMR spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Data Interpretation:

-

By comparing the integration of characteristic signals for the starting materials and their corresponding azide products, the relative consumption of each benzyl halide can be determined.

-

The ratio of the products formed (e.g., [Product A]/[Product B]) directly corresponds to the relative rate constants (kA/kB) of the two competing reactions.

-

Conclusion and Synthetic Implications

The electronic character of substituents on the phenyl ring profoundly influences the reactivity of benzyl halides. Our analysis, grounded in established mechanistic principles, positions This compound as a highly reactive benzyl halide, surpassed by the exceptionally labile 4-methoxybenzyl chloride but significantly more reactive than unsubstituted benzyl chloride and the deactivated 4-nitrobenzyl chloride.

This hierarchy has direct consequences for synthetic strategy:

-

Highly Reactive Halides (4-Methoxybenzyl, 1-Phenylpyrrole): These are ideal for reactions requiring mild conditions, such as the protection of sensitive functional groups. Their high reactivity allows for lower temperatures and shorter reaction times, minimizing side-product formation. However, their lability can also be a drawback, leading to instability during purification or storage.

-

Moderately Reactive Halides (Benzyl Chloride): This compound offers a balance of reactivity and stability, making it a versatile and cost-effective choice for a wide range of applications.

-

Deactivated Halides (4-Nitrobenzyl Chloride): These substrates require more forcing conditions (higher temperatures, stronger nucleophiles) to achieve substitution.[7] This can be advantageous when chemoselectivity is required in a molecule containing multiple electrophilic sites.

By understanding the principles outlined in this guide, researchers can make more informed decisions in the selection of benzyl halides, leading to the development of more efficient, robust, and predictable synthetic methodologies.

References

-

Pittelkow, M. (2005). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Organic & Biomolecular Chemistry. [Link]

-

Hemmila, T., et al. (2014, June 30). Effect of Allylic Groups on SN2 Reactivity. The Journal of Organic Chemistry. [Link]

-

Quora. (2017, December 17). Benzyl chloride is more reactive than chlorobenzene. Why?[Link]

-

Shirai, N., et al. (1986). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. Mutation Research Letters. [Link]

-

Filo. (2022, October 8). High reactivity of allyl and benzyl halides. [Link]

-

PubChem. 4-Nitrobenzyl chloride. [Link]

-

Quora. What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide?[Link]

-

ResearchGate. (2025, August 7). Thermal Hazard Evaluation of 4Methoxybenzyl Chloride (PMB-Cl). [Link]

-

LibreTexts Chemistry. (2025, March 18). 7.10: Carbocation Structure and Stability. [Link]

-

Chemistry Steps. (2025, July 10). Carbocation Stability. [Link]

-

Filo. (2025, June 7). Understanding Relative Stability of Three Benzyl Carbocations with Different Substituents. [Link]

-

University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides. [Link]

-

Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. [Link]

-

Chemistry Steps. (2025, November 13). Reactivity of Alkyl Halides in SN2 Reactions. [Link]

-

BITS Pilani. Nucleophilic Substitution Reactions. [Link]

-

Quora. (2016, December 5). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?[Link]

-

De la Mare, J. R., et al. (2014, January 10). How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers. ACS Publications. [Link]

Sources

- 1. quora.com [quora.com]

- 2. High reactivity of allyl and benzyl halides. Allyl and benzyl halides are.. [askfilo.com]

- 3. Carbocation Stability - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Understanding Relative Stability of Three Benzyl Carbocations with Differ.. [askfilo.com]

- 6. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 7. CAS 100-14-1: 4-Nitrobenzyl chloride | CymitQuimica [cymitquimica.com]

- 8. universe.bits-pilani.ac.in [universe.bits-pilani.ac.in]

- 9. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Spectroscopic Guide to 1-(4-chloromethylphenyl)-1H-pyrrole and Its Analogs

Introduction

The 1-phenylpyrrole scaffold is a foundational structure in medicinal chemistry and materials science, prized for its unique electronic properties and its presence in numerous biologically active compounds. The targeted functionalization of the phenyl ring allows for the fine-tuning of these properties, making the precise characterization of such analogs a critical task for researchers. This guide provides an in-depth spectroscopic comparison of 1-(4-chloromethylphenyl)-1H-pyrrole against a curated set of its analogs. By systematically varying the electronic nature of the para-substituent on the phenyl ring—from electron-donating to electron-withdrawing—we will demonstrate how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) can be leveraged to unambiguously identify and differentiate these closely related molecules. The causality behind the observed spectral shifts will be explained, offering field-proven insights for drug development professionals and chemical researchers.

The compounds selected for this comparative analysis are:

-

Target Compound: this compound

-

Analog 1: 1-phenylpyrrole (Parent Compound)

-

Analog 2: 1-(4-methylphenyl)-1H-pyrrole (Weak Electron-Donating Group)

-

Analog 3: 1-(4-methoxyphenyl)-1H-pyrrole (Strong Electron-Donating Group)

-

Analog 4: 1-(4-nitrophenyl)-1H-pyrrole (Strong Electron-Withdrawing Group)

Caption: Molecular structures of the target compound and its analogs.

Spectroscopic Analysis Workflow

A systematic workflow is essential for obtaining high-quality, reproducible spectroscopic data. The process ensures that from sample preparation to final data interpretation, each step is optimized for accuracy and clarity, forming a self-validating system for structural elucidation.

structure-activity relationship (SAR) studies of substituted pyrroles

Title: Comparative SAR Profiling of Substituted Pyrroles: Optimization Strategies for Kinase Inhibition

Core Directive: This guide moves beyond basic textbook definitions to provide a functional, data-driven framework for optimizing pyrrole scaffolds in drug discovery. We focus specifically on the pyrrole ring as a privileged scaffold for kinase inhibition (e.g., VEGFR, PDGFR, Cdc7), comparing it directly against its chalcogen bioisosteres (furan, thiophene) and analyzing the critical impact of substitution patterns.

Executive Summary: The Pyrrole Advantage

In medicinal chemistry, the pyrrole ring (

Key Comparison at a Glance:

| Feature | Pyrrole (NH) | Furan (O) | Thiophene (S) | Impact on Kinase SAR |

| H-Bonding | Donor & Acceptor | Acceptor only | Weak Acceptor | Pyrrole NH often anchors the molecule to the kinase hinge region (e.g., Glu/Asp residues). |

| Aromaticity | High | Moderate | High | Affects |

| Metabolism | Moderate (Oxidation) | High (Ring opening) | Moderate (S-oxidation) | Pyrroles generally offer better metabolic stability profiles than electron-rich furans. |

| Geometry | 5-membered, Planar | 5-membered, Planar | 5-membered, Planar | Similar spatial occupancy, allowing for "Scaffold Hopping." |

Comparative SAR Analysis: Optimizing the Scaffold

This section analyzes the Structure-Activity Relationship (SAR) based on two primary vectors: Bioisosteric Replacement and Substituent Positioning .

A. Bioisosteric Replacement (The H-Bond Factor)

Hypothesis: Replacing a furan or thiophene core with a pyrrole will increase potency against kinases requiring a hinge-region H-bond donor.

Representative Experimental Data (Kinase Inhibition

| Compound Class | Core Scaffold | R-Group (C3-Position) | Mechanistic Insight | |

| A (Baseline) | Furan | 4-F-Phenyl | 1250 | Lacks H-bond donor; relies only on hydrophobic fit. |

| B (Variant) | Thiophene | 4-F-Phenyl | 850 | Improved |

| C (Optimized) | Pyrrole (Free NH) | 4-F-Phenyl | 45 | Critical: NH forms H-bond with Glu917 in the hinge region. |

| D (Control) | N-Methyl Pyrrole | 4-F-Phenyl | >10,000 | Methylation abolishes H-bond donor capability, confirming the "NH effect." |

B. Positional Isomerism & Electronic Tuning

Hypothesis: The electron density of the pyrrole ring is non-uniform. C2/C5 positions are electronically distinct from C3/C4.

-

C2/C5 Substitution (Steric Gatekeepers): Bulky groups here (e.g., tert-butyl, phenyl) often twist the molecule out of planarity. This is useful for improving solubility but can reduce potency if the binding pocket is narrow.

-

C3/C4 Substitution (Electronic Tuning): These positions are ideal for Electron Withdrawing Groups (EWGs) like Nitriles (-CN) or Esters (-COOR).

-

Effect: EWGs at C3 pull electron density away from the ring nitrogen, increasing the acidity of the NH proton.

-

Result: Stronger H-bond donor capability

Higher Potency.

-

Visualizing the SAR Logic

The following decision tree illustrates the logical flow for optimizing a pyrrole lead compound based on initial activity data.

Caption: Logic flow for optimizing pyrrole-based kinase inhibitors. Green nodes indicate success; red indicates a need for structural modification.

Self-Validating Experimental Protocols

To ensure reproducibility and data integrity, the following protocols include specific "Validation Checkpoints."

Protocol A: Paal-Knorr Synthesis of Polysubstituted Pyrroles

Context: This is the gold-standard method for synthesizing 1,2,5-trisubstituted pyrroles from 1,4-diketones and primary amines.

Reagents:

-

1,4-Dicarbonyl compound (1.0 eq)

-

Primary Amine (

, 1.2 eq) -

Catalyst: p-Toluenesulfonic acid (pTSA, 10 mol%)

-

Solvent: Ethanol (EtOH) or Toluene

Step-by-Step Workflow:

-

Setup: In a round-bottom flask equipped with a Dean-Stark trap (if using Toluene) or reflux condenser (EtOH), dissolve the 1,4-diketone in the solvent.

-

Addition: Add the primary amine and pTSA catalyst.

-

Reaction: Reflux the mixture.

-

Time: 2–12 hours depending on steric bulk.

-

-

Validation Checkpoint 1 (TLC): Monitor the disappearance of the starting diketone.

-

Self-Check: If the diketone spot persists after 4 hours, add 5 mol% more acid or increase temperature.

-

-

Workup:

-

Cool to room temperature.

-

If solid precipitates: Filter and wash with cold EtOH.

-

If liquid: Remove solvent in vacuo, redissolve in EtOAc, wash with 1N HCl (to remove unreacted amine), then Brine.

-

-

Validation Checkpoint 2 (NMR):

-

1H NMR: Look for the characteristic pyrrole ring protons (typically

5.8–6.5 ppm). -

Absence check: Ensure no aldehyde/ketone peaks remain (

9.0–10.0 ppm).

-

Protocol B: MTT Cell Viability Assay (Biological Validation)

Context: Determines the cytotoxicity of the synthesized pyrroles against cancer cell lines (e.g., HeLa, MCF-7).

Workflow:

-

Seeding: Plate cells (

cells/well) in 96-well plates. Incubate for 24h at 37°C. -

Treatment: Add pyrrole compounds at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Include DMSO control (0.1% v/v).

-

Incubation: Incubate for 48h.

-

Labeling: Add 10 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h.

-

Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve purple crystals.

-

Measurement: Read Absorbance at 570 nm.

-

Data Analysis: Calculate % Viability =

.-

Validation Checkpoint: The DMSO control wells must have an OD > 0.5. If OD < 0.5, cell density was too low; repeat experiment.

-

Synthesis Workflow Diagram

Caption: Step-by-step Paal-Knorr synthesis workflow for generating substituted pyrrole libraries.

References

-

Paal-Knorr Synthesis Mechanism & Protocol

-

Source: BenchChem Application Notes.[1] "Protocol for Paal-Knorr Synthesis of Substituted Pyrroles."

-

-

Kinase Inhibition & SAR of Pyrroles

-

Cdc7 Kinase Inhibitors (Pyrrole vs. Bioisosteres)

- MTT Assay Standardization: Title: "MTT Assay Protocol for Cell Viability and Prolifer

-

Bioactive Pyrrole Review (Anticancer/Antimicrobial)

Sources

- 1. benchchem.com [benchchem.com]

- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

assessment of the electronic structure of 1-arylpyrroles.

A Comparative Assessment of Spectroscopic and Computational Methodologies

Executive Summary: The "Twist" Conundrum

In the design of conducting polymers and optoelectronic materials, 1-arylpyrroles present a unique electronic challenge compared to their 2-aryl isomers or planar analogs (like indoles). The core issue is the steric inhibition of resonance . The interaction between the ortho-hydrogen atoms of the aryl ring and the alpha-hydrogens of the pyrrole ring forces the system into a non-planar conformation.

This guide provides a validated framework for assessing the electronic structure of these twisted systems. We compare the performance of 1-arylpyrroles against planar alternatives and benchmark the computational methods required to accurately predict their properties.

Part 1: Structural & Electronic Comparison

1-Arylpyrroles vs. Planar Alternatives

The electronic utility of a pyrrole derivative is dictated by the degree of

| Feature | 1-Arylpyrrole (The Challenge) | 2-Arylpyrrole / Indole (The Standard) | Electronic Consequence |

| Geometry | Twisted (Dihedral | Planar (Dihedral | 1-Aryl systems suffer from orbital decoupling. |

| HOMO Energy | Lower (More negative, stabilized) | Higher (Less negative, destabilized) | 1-Arylpyrroles are harder to oxidize ( |

| Band Gap | Wider (Blue-shifted absorption) | Narrower (Red-shifted absorption) | Reduced effective conjugation length in 1-aryl systems. |

| Polymerization | Sterically Hindered | Facile | 1-Arylpyrroles often form dimers or short oligomers with low conductivity. |

Mechanism of Steric Decoupling

The following diagram illustrates the causal relationship between steric hindrance and electronic isolation in 1-arylpyrroles.

Figure 1: The mechanistic pathway from steric clash to altered optoelectronic properties.

Part 2: Experimental Assessment Protocols

To validate the electronic structure, you must correlate the oxidation potential (HOMO) with optical gaps.

Protocol A: Cyclic Voltammetry (CV) for HOMO Determination

Objective: Determine the onset oxidation potential (

-

Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF

) in HPLC-grade dry acetonitrile (MeCN).-

Why: Water acts as a nucleophile, quenching the radical cation and fouling the electrode.

-

-

Analyte Solution: Add the 1-arylpyrrole substrate to a concentration of 1.0 mM.

-

Cell Setup:

-

Working Electrode: Glassy Carbon (polished with 0.05

m alumina). -

Counter Electrode: Platinum wire.

-

Reference Electrode: Ag/Ag

(0.01 M AgNO

-

-

Measurement:

-

Deoxygenate with Argon for 10 mins.

-

Scan Rate: Start at 100 mV/s. If irreversible, increase to 500 mV/s or 1000 mV/s to outrun the chemical step.

-

Record the Onset Potential (

), not just the peak potential (

-

-

Internal Standard (Mandatory): After the run, add Ferrocene (Fc) and re-scan.

-

Calculation:

(Note: 4.8 eV is the vacuum level of Ferrocene; values may vary slightly by literature source, e.g., 5.1 eV).

Protocol B: UV-Vis Spectroscopy for Conformational Analysis

Objective: Assess the degree of twisting via spectral shifting.

-

Solvent Choice: Use non-polar solvents (Hexane/Cyclohexane) to minimize solvatochromic effects that mask the conformational band.

-

Concentration: